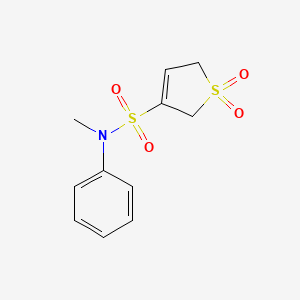

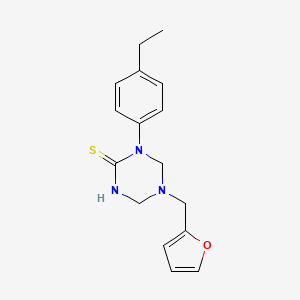

![molecular formula C15H12BrN3O2 B5641008 3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)

3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazole and pyridine derivatives involves various strategies, including cyclization reactions, palladium-catalyzed cross-couplings, and domino processes. For compounds similar to the one , methods such as the condensation of hydrazides with carboxylic acids or their derivatives, followed by cyclization, are commonly employed. The use of palladium-catalyzed reactions has been demonstrated for constructing pyridine cores and attaching various substituents, indicating a possible approach for the synthesis of our target compound.

Molecular Structure Analysis

Compounds containing oxadiazole and pyridine rings often exhibit interesting structural features due to their potential for forming hydrogen bonds and π-π interactions. These interactions can lead to the formation of supramolecular structures in the solid state, as observed in crystallographic studies. The planarity or near-planarity of these rings allows for extensive conjugation, which can affect the electronic properties of the molecules.

Chemical Reactions and Properties

Oxadiazole and pyridine derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The presence of the oxadiazole ring can confer unique reactivity patterns, such as the ability to act as ligands in coordination complexes or as electron-accepting units in conjugated systems. The bromo and methylphenoxy substituents in our compound could further influence its reactivity, making it a versatile intermediate for further functionalization.

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure. Factors like molecular weight, crystallinity, and the presence of functional groups affect solubility, melting points, and other physical parameters. Oxadiazole derivatives, in particular, are known for their thermal stability and solid-state luminescence, which can be tuned by modifying the substituents on the core structure.

Chemical Properties Analysis

The chemical properties of “3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” likely include a combination of the characteristics of oxadiazoles and substituted pyridines. These may involve electron-donating or -withdrawing effects, depending on the nature of the substituents, influencing the compound's acidity, basicity, and potential for forming coordination complexes. The bromo and methylphenoxy groups offer sites for further reactions, such as Suzuki coupling, facilitating the synthesis of more complex derivatives.

- Hou et al. (2013) discuss the formation of one-dimensional chains via π-π interactions in a related oxadiazole derivative (Hou et al., 2013).

- Zhang et al. (2016) present a novel synthesis route for indenone and chromenone hybrids, illustrating the versatility of palladium-catalyzed reactions (Zhang et al., 2016).

- Halim and Ibrahim (2022) detail the synthesis and comprehensive analysis of a novel pyrazolo[3,4-b]pyridine derivative, providing insight into theoretical and experimental properties (Halim & Ibrahim, 2022).

属性

IUPAC Name |

5-[(4-bromo-2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2/c1-10-7-12(16)4-5-13(10)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBZTMQTAAZFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

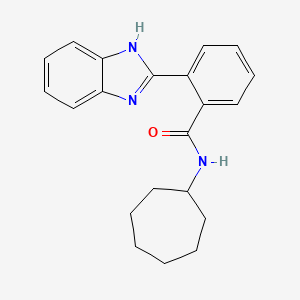

![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide hydrochloride](/img/structure/B5640927.png)

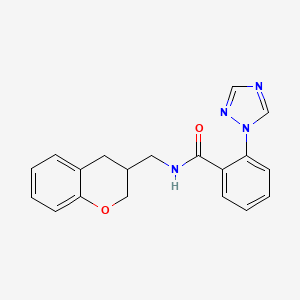

![5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide](/img/structure/B5640966.png)

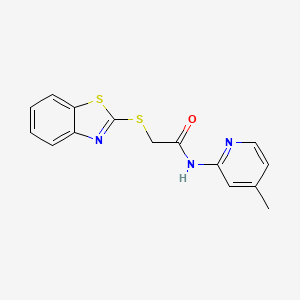

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5640989.png)

![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641010.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5641022.png)

![2-[(4-ethoxypiperidin-1-yl)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5641028.png)

![ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5641032.png)